9-Hydroxy-10-oxooctadeca-12,15-dienoic acid
Overview
Description
9-Hydroxy-10-oxooctadeca-12,15-dienoic acid is a compound with the molecular formula C18H30O4. It is a derivative of octadecadienoic acid and is characterized by the presence of hydroxy and oxo functional groups at specific positions on the carbon chain. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid typically involves the oxidation of linoleic acid. One common method includes the use of specific oxidizing agents under controlled conditions to introduce the hydroxy and oxo groups at the desired positions. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-10-oxooctadeca-12,15-dienoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxo groups or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group.
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Oxidation Products: Dicarboxylic acids, additional oxo derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Esters, ethers.
Scientific Research Applications
9-Hydroxy-10-oxooctadeca-12,15-dienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological pathways and potential as a bioactive compound.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for nuclear receptors, modulating the transcription of target genes involved in lipid metabolism and inflammation. The compound’s hydroxy and oxo groups play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxy-12-oxo-10(E),15(Z)-octadecadienoic acid
- 9-oxo-10(E),12(E)-Octadecadienoic acid
- (10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid
Uniqueness
9-Hydroxy-10-oxooctadeca-12,15-dienoic acid is unique due to its specific functional groups and their positions on the carbon chain, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
9-hydroxy-10-oxooctadeca-12,15-dienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h3-4,7,10,17,20H,2,5-6,8-9,11-15H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAYHLDXCVDTEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(=O)C(CCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718040 | |
Record name | 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51146-89-5 | |
Record name | 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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